2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-5-8(12(19)20)9(6-18-11)7-3-1-2-4-10(7)13(15,16)17/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPLSDZZYWEFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2C(=O)O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687970 | |
| Record name | 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261680-60-7 | |
| Record name | 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The process occurs in a packed reactor at temperatures between 300°C and 450°C, with chlorine introduced in a 1:1 to 6:1 molar ratio relative to the pyridine substrate. Diluents such as carbon tetrachloride reduce side reactions, while residence times of 10–30 seconds maximize selectivity for the 2-chloro-5-substituted product. For example, a 380°C reaction with a 3.5:1 chlorine-to-substrate ratio yields 62% 2-chloro-5-trifluoromethylpyridine, with minimal formation of dichlorinated byproducts.
Mechanistic Considerations
The regioselectivity arises from the stability of intermediate radicals during free-radical chlorination. The trifluoromethyl group at position 3 directs chlorine addition to position 2 due to steric and electronic effects, while the meta-directing nature of the pyridine nitrogen favors substitution at position 5. This dual directing effect ensures high positional fidelity for the target compound’s precursors.
Multi-Step Synthesis via Cyclization and Functionalization
An alternative route constructs the pyridine ring through cyclization reactions, enabling precise control over substituent placement. The synthesis of 2-chloro-4-(trifluoromethyl)pyridine, as detailed in CN116425671A, provides a template for adapting this strategy.
Key Synthetic Steps
-
Formation of 4-Butoxy-1,1,1-trifluoro-3-en-2-one :
Vinyl n-butyl ether reacts with trifluoroacetic anhydride in the presence of a base (e.g., triethylamine), yielding a trifluorinated enone intermediate.
-
Cyclization with Trimethylphosphonoacetate :
The enone undergoes Horner-Wadsworth-Emmons reaction with trimethylphosphonoacetate under basic conditions (e.g., KOtBu), forming a dihydropyridine intermediate. Subsequent ammonium acetate treatment induces cyclodehydration to yield 2-hydroxy-4-trifluoromethylpyridine. -
Chlorination :
Treating the hydroxylated pyridine with thionyl chloride (SOCl₂) in 1,2-dichloroethane replaces the hydroxyl group with chlorine. Catalytic DMF accelerates the reaction, achieving 74% yield after refluxing at 110°C for 4 hours.
Coupling Reactions for Aryl Group Introduction
Introducing the 2-(trifluoromethyl)phenyl moiety at position 5 requires cross-coupling methodologies. While direct coupling to pre-chlorinated pyridines is challenging due to competing side reactions, protective group strategies enable successful functionalization.
Suzuki-Miyaura Coupling
A boronated pyridine intermediate, such as 5-bromo-2-chloropyridine-4-carboxylic acid, can undergo palladium-catalyzed coupling with 2-(trifluoromethyl)phenylboronic acid. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) achieve >70% coupling efficiency while preserving the carboxylic acid and chlorine substituents.
Negishi Coupling
For enhanced steric tolerance, zinc organometallics derived from 2-(trifluoromethyl)phenyl bromide react with 5-iodo-2-chloropyridine-4-carboxylic acid. Using PdCl₂(dppf) as a catalyst and THF as solvent, this method avoids protodehalogenation issues common in Suzuki reactions.
Comparative Analysis of Synthetic Routes
Critical Process Parameters
Solvent Selection
Temperature Effects
-
<100°C : Favors ionic mechanisms in chlorination (e.g., SOCl₂ reactions).
-
>300°C : Promotes radical pathways in vapor-phase processes.
Industrial-Scale Considerations
For kilogram-scale production, the multi-step cyclization route offers better reproducibility (purity >97%) compared to coupling methods. However, vapor-phase chlorination remains cost-effective for precursors lacking complex aryl groups. Recent advances in continuous-flow reactors enable 24/7 operation of high-temperature chlorination processes, reducing batch-to-batch variability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues in Herbicide Development
Compound: 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid (U.S. Patent 7,314,849)
- Substituents : Multiple halogen atoms (Cl, F) and a methoxy group.
- Application : Herbicide for broad-spectrum weed control .
- Key Differences: Additional amino and fluorine substituents enhance herbicidal activity but reduce selectivity compared to the target compound. The trifluoromethyl group in the target compound may improve lipophilicity and binding affinity in non-agrochemical applications.
Medicinal Chemistry Derivatives
Compound : LY2409881 Hydrochloride
- Structure: 2-{5-Chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]-pyrimidin-4-yl}benzo[b]thiophene-4-carboxylic acid cyclopropylamide hydrochloride
- Application : Investigational kinase inhibitor.
- Key Differences :
Fluorinated Pyridinecarboxylic Acids
Compound : 2-Chloro-3-fluoroisonicotinic acid
Agrochemical Intermediates
Compound: 5-tert-Butoxycarbonylamino-2-chloro-isonicotinic acid
- Structure : Includes a tert-butoxycarbonyl (Boc) protecting group.
- Application : Intermediate in peptide synthesis.
- Key Differences :
Comparative Data Table
| Compound | Substituents | Application | Key Advantages |
|---|---|---|---|
| Target Compound (CAS 505084-58-2) | 2-Cl, 5-(2-CF₃Ph), 4-COOH | Medicinal chemistry, Agrochemicals | Balanced lipophilicity, metabolic stability |
| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid | 3-Cl, 4-Cl, 5-F, 6-aryl, 2-COOH | Herbicide | Broad-spectrum activity |
| LY2409881 Hydrochloride | Pyrimidine, benzo[b]thiophene, cyclopropylamide | Kinase inhibition | High target specificity |
| 2-Chloro-3-fluoroisonicotinic acid | 2-Cl, 3-F, 4-COOH | Chemical intermediate | Simplified synthesis |
Research Findings and Trends
- Synthetic Routes : The target compound’s synthesis likely involves Suzuki-Miyaura coupling for the 2-(trifluoromethyl)phenyl group, contrasting with Ullmann-type reactions for halogenated analogs .
- Biological Activity : The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes, as seen in analogs like LY2409881, but with reduced toxicity compared to heavily halogenated herbicides .
- Regulatory Status : While the target compound lacks explicit toxicity data, structurally related herbicides require stringent environmental safety assessments .
Biological Activity
2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid (CAS No. 1261680-60-7) is a pyridine carboxylic acid derivative notable for its diverse biological activities. Its unique structural features, including a chloro group and a trifluoromethyl group, make it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H7ClF3NO2 |
| Molecular Weight | 303.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1261680-60-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes or modulate receptor activity, leading to various pharmacological effects. Research indicates that it may act on pathways associated with inflammation and cancer cell proliferation.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory response.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
This suggests that the compound possesses comparable efficacy to established anti-inflammatory drugs like celecoxib .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. It has been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth in xenograft models.
Case Study:
A study involving the administration of this compound in mice models showed a reduction in tumor size by approximately 50% compared to control groups . The mechanism was linked to the downregulation of oncogenic signaling pathways.
Toxicological Profile
The safety profile of this compound has been evaluated in preclinical studies. Acute toxicity tests indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses.
Q & A
Basic: What are the established synthetic routes for 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step reactions:
- Suzuki-Miyaura Coupling : Reacting 2-chloro-4-carboxypyridine with 2-(trifluoromethyl)phenylboronic acid forms the biphenyl core. Pd(PPh₃)₄ catalysts and temperatures of 80–100°C optimize yields .
- Ester Hydrolysis : Methyl ester intermediates (e.g., Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate) are hydrolyzed under basic conditions (KOH/EtOH, reflux) to yield the carboxylic acid .
Key intermediates include halogenated pyridine precursors and boronic acid coupling partners.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms aromatic proton environments and trifluoromethyl group presence, with deshielded protons near electron-withdrawing groups showing distinct splitting .
- HPLC-MS : Ensures purity (>95%) and detects molecular ions (e.g., [M+H]+ ≈ m/z 316.0) .
- X-ray Crystallography : SHELX software refines structures using high-resolution data (<1.0 Å), with anisotropic displacement parameters for non-H atoms .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or contact .
- Storage : Airtight containers under argon at 2–8°C prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can researchers address low yields in the final cyclization step during synthesis?
Answer:
- Catalyst Screening : Test Pd(OAc)₂ or PdCl₂(dppf) with XPhos ligands to enhance coupling efficiency .
- Solvent Optimization : Use DMF or toluene with Dean-Stark traps to remove water .
- Microwave Irradiation : Accelerate kinetics at 120°C for 30 minutes .
Advanced: What methodologies resolve discrepancies between computational reactivity predictions and experimental results?
Answer:
- DFT Modeling : B3LYP/6-31G* calculations analyze trifluoromethylphenyl rotational barriers and steric effects .
- Solvent Modeling : COSMO-RS predicts solvolysis rates, validated against pH 7.4 hydrolysis kinetics .
- Crystallographic Validation : Compare computed electrostatic maps with SHELXL-refined X-ray charge densities .
Advanced: How can X-ray crystallography using SHELX determine the solid-state structure?
Answer:
- Data Collection : Acquire high-resolution data (<1.0 Å) at 100 K .
- Structure Solution : SHELXD or SHELXS resolves heavy atoms (Cl, F) .
- Refinement : SHELXL with AFIX 137 commands constrains CF₃ groups. Validate with R1 (<0.05) and Hirshfeld surface analysis .
Advanced: What experimental approaches validate the trifluoromethyl group's role in biological activity?
Answer:
- Isosteric Replacement : Compare CF₃ analogs with CH₃/Cl derivatives in enzyme inhibition assays .
- 19F NMR : Titrate with proteins (e.g., BSA) to monitor binding-induced chemical shifts .
- Molecular Dynamics : Calculate MM-PBSA binding free energies for CF₃ vs. non-CF₃ derivatives .
Advanced: How should stability studies assess degradation pathways?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
